molecular formula C6H14O B165604 3-Hexanol CAS No. 623-37-0

3-Hexanol

Cat. No. B165604
CAS RN: 623-37-0
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Description

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound . It naturally occurs in the flavor and aroma of plants such as pineapple and is used as a food additive to add flavor .


Synthesis Analysis

3-Hexanol can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne . Another method involves reacting 1-hexene with borane (BH3) in the presence of a solvent like tetrahydrofuran (THF). This reaction forms the corresponding boron intermediate, which then undergoes oxidation with hydrogen peroxide (H2O2) or sodium hydroxide (NaOH), resulting in the formation of hexan-3-ol .


Molecular Structure Analysis

The molecular formula of 3-Hexanol is C6H14O . The structure of hexan-3-ol consists of a chain of six carbon atoms, with an -OH (hydroxyl) group attached to the third carbon atom. It can be represented as CH3(CH2)3CH2OH .


Chemical Reactions Analysis

3-Hexanol can undergo various chemical reactions. For example, it can react with a proton to form a different compound . It can also decompose into C6H12 and H2O . Furthermore, it can react with C4F6O3 to form C2HF3O2 and C8H13F3O2 .


Physical And Chemical Properties Analysis

3-Hexanol is a colorless liquid with an alcoholic, ethereal, medicinal odor . It has a molar mass of 102.174 g/mol . It has a density of 0.819 g/cm3 and a boiling point of 135 °C . It is miscible with diethyl ether and very soluble in ethanol and acetone .

Scientific Research Applications

3-Hexanol is a chemical compound with the formula C6H14O . It’s also known by other names such as Hexan-3-ol, Ethylpropylcarbinol, and Hexanol-3 .

  • Biofuel Research

    • Application: There is growing interest in the potential use of 3-Hexanol as a biofuel .
  • Engine Performance Studies

    • Application: 3-Hexanol has been used in experimental studies on engine performance .
    • Method: In one study, different blends of hexanol and diesel fuel were used in a single-cylinder, four-stroke compression ignition engine at different injection times and EGR rates .
    • Results: The study examined performance and exhaust emission values .
  • Flavoring Agent

    • Application: 3-Hexanol is used as a flavoring agent or adjuvant . It occurs naturally in the flavor and aroma of plants such as pineapple and is used as a food additive to add flavor .
  • Chemical Synthesis

    • Application: 3-Hexanol can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne .
  • Thermochemistry Research

    • Application: 3-Hexanol is used in thermochemistry research . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.
    • Method: The methods of application or experimental procedures in this field would typically involve the measurement of heat changes in various reactions involving 3-Hexanol .
  • Sustainable Synthesis

    • Application: There is growing interest in the potential use of 3-Hexanol in sustainable synthesis . This involves developing safer and more efficient methods of synthesizing this alcohol, with a focus on sustainability and reduced environmental impact .
    • Method: The specific methods of application would typically involve the development and testing of new synthesis methods that are more environmentally friendly .

Safety And Hazards

3-Hexanol is a flammable liquid and vapor. It may be harmful if swallowed or in contact with skin. It causes serious eye irritation . It may cause respiratory irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

hexan-3-ol
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InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
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InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID70862314
Record name 3-Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS], colourless liquid
Record name 3-Hexanol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/
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Boiling Point

133.00 to 135.00 °C. @ 760.00 mm Hg
Record name 3-Hexanol
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Solubility

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Record name 3-Hexanol
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Density

0.818-0.822 (20°)
Record name 3-Hexanol
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Vapor Pressure

4.81 [mmHg]
Record name 3-Hexanol
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Product Name

3-Hexanol

CAS RN

623-37-0
Record name 3-Hexanol
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Record name 3-HEXANOL
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Record name 3-Hexanol
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Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexanol
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3-Hexanol
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3-Hexanol
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3-Hexanol
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3-Hexanol

Citations

For This Compound
5,270
Citations
JE Gallot, MP Kapoor, S Kaliaguine - AIChE journal, 1998 - Wiley Online Library
… Another objective of the present article is to compare the kinetic parameters established from 2,3-hexanol oxidation data with the values adopted previously for the same parameters in …
Number of citations: 19 aiche.onlinelibrary.wiley.com
DJ Cram, JD Knight - Journal of the American Chemical Society, 1952 - ACS Publications
… All four isomers of 3,4-dimethyl-4-phenyl-3-hexanol as well as their ^-bromobenzoates were … The 3,4-dimethyl - 4 - phenyl - 3hexanol system (I) combines the feature of asymmetry with …
Number of citations: 36 pubs.acs.org
J Friedrich, GM Schneider - The Journal of Chemical Thermodynamics, 1989 - Elsevier
… In figure 2 a characteristic survey spectrum of 3-hexanol in … ”’ with the corresponding isotherms of 3-hexanol (see figure 5) … 1-hexanol to 3-hexanol and finally to 3-methanol-3-pentanol. …
Number of citations: 22 www.sciencedirect.com
JM Pasteels, JC Verhaeghe, R Ottinger, JC Braekman… - Insect Biochemistry, 1981 - Elsevier
… the occurrence of 4-methyl-3hexanol and 4-methyl-3-… methyl-3-hexanol could be detected in the heads of workers. To establish the absolute configuration of natural 4- methyl-3-hexanol, …
Number of citations: 27 www.sciencedirect.com
DJ Cram, JD Knight - Journal of the American Chemical Society, 1952 - ACS Publications
… (1) In the quaternary-tertiary system represented by 3,4-dimethyI-4-phenyl-3-hexanol, intramolecular rearrangements take place involving mainly the phenyl and methyl groups …
Number of citations: 30 pubs.acs.org
AK Das, K Sunanda, BN Rajasekhar - Journal of Quantitative Spectroscopy …, 2023 - Elsevier
… 1-hexanol, 2-hexanol & 3-hexanol, we consider 3-hexanol to study its spectroscopic properties. The FTIR spectrum of 3-hexanol in the liquid phase at 1 cm −1 resolution is shown in Fig. …
Number of citations: 1 www.sciencedirect.com
R Atkinson, SM Aschmann - Environmental science & technology, 1995 - ACS Publications
… The data for 35-dimethyl-3-hexanol have been displaced … -3,5-dimethyl-3-hexanol-air mixturesshowed the formation of … the 3,5-dimethyl-3-hexanol reaction. Since these products react …
Number of citations: 44 pubs.acs.org
NH Sagert, MJ Quinn - Journal of colloid and interface science, 1985 - Elsevier
The adsorption of 3-ethyl-3-hexanol and 4-octanol was studied at the dodecane/water interface using from 0 to 0.02 mole fraction alcohol in the dodecane, and from 20 to 40C. Standard …
Number of citations: 4 www.sciencedirect.com
KH Beyer, EK Tillson, HF Russo… - American Journal of …, 1953 - journals.physiology.org
… - T - (I - piperidyl) - 3 hexanol methobromide. This compound was synthesized by Ziegler et … - T - (I - piperidyl) - 3 hexanol methobromide. This compound was synthesized by Ziegler et al…
Number of citations: 22 journals.physiology.org
D Kyoui, Y Saito, A Takahashi, G Tanaka, R Yoshida… - Foods, 2023 - mdpi.com
… This hypothesis is supported by our finding that 2- and 3-hexanol, which have shorter hydrophobic chains than 1-hexanol, did not exhibit antimicrobial activity against Gram-negative …
Number of citations: 2 www.mdpi.com

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